molecular formula C16H12N4OS B12272207 2-(benzylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

2-(benzylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B12272207
M. Wt: 308.4 g/mol
InChI Key: HFLLPTQBMRTXIU-UHFFFAOYSA-N
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Description

2-(benzylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the thiadiazoloquinazoline family, known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves the cyclocondensation of 1,3,4-thiadiazol-2-amines with 2-halobenzoyl chlorides. The reaction conditions often include the use of electron-withdrawing substituents in positions 3, 4, and 5 of the benzoyl chloride . An improved procedure involves the preparation of intermediate 2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamides containing a sulfamoyl group in the 5-position via selective acylation, followed by sulfonylation of amines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of deep eutectic solvents (DESs) has been explored for the efficient synthesis of thiadiazoloquinazolinones. DESs offer advantages such as short reaction times, avoidance of toxic organic solvents, and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-(benzylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(benzylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one stands out due to its specific benzylamino group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials .

Properties

Molecular Formula

C16H12N4OS

Molecular Weight

308.4 g/mol

IUPAC Name

2-(benzylamino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

InChI

InChI=1S/C16H12N4OS/c21-14-12-8-4-5-9-13(12)18-16-20(14)19-15(22-16)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,19)

InChI Key

HFLLPTQBMRTXIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NN3C(=O)C4=CC=CC=C4N=C3S2

Origin of Product

United States

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